Diethyl(acetylamino)(benzyl)propanedioate

Description

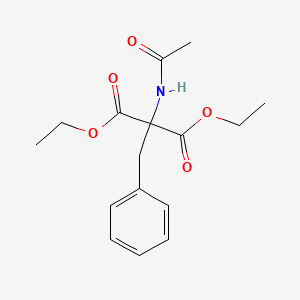

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-acetamido-2-benzylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-4-21-14(19)16(17-12(3)18,15(20)22-5-2)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDUTRDHDVYKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288912 | |

| Record name | diethyl(acetylamino)(benzyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-26-5 | |

| Record name | NSC58075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(acetylamino)(benzyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of α Acylamino Malonate Derivatives in Chemical Research

The development of α-acylamino malonate derivatives is deeply rooted in the classical malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. Diethyl malonate itself is a highly versatile reagent due to the acidity of its methylene (B1212753) protons, which allows for easy formation of a nucleophilic carbanion that can undergo various reactions, including alkylation and acylation. guidechem.com

A significant evolution in this field was the introduction of a nitrogen-containing functional group at the α-position, leading to α-acylamino malonate derivatives. A key parent compound in this class is Diethyl acetamidomalonate (DEAM). wikipedia.org First reported in 1931, DEAM was initially obtained from the acetylation of the unstable diethyl aminomalonate. orgsyn.org A more practical and widely adopted synthesis was later developed, which involves the nitrosylation of diethyl malonate, followed by a reduction and in-situ N-acetylation, a procedure that provides the product in high yield. wikipedia.orgorgsyn.org

The introduction of the acetamido group was a pivotal advancement as it provided a direct and efficient pathway for the synthesis of α-amino acids. orgsyn.org This methodology involves the alkylation of the diethyl acetamidomalonate enolate, followed by hydrolysis of the ester and amide groups, and subsequent decarboxylation to yield the desired α-amino acid. wikipedia.org This versatile approach allows for the synthesis of a wide array of both natural and unnatural α-amino acids simply by varying the alkylating agent. wikipedia.org Diethyl(acetylamino)(benzyl)propanedioate is a direct product of this lineage, representing a pre-alkylated substrate specifically designed for the synthesis of phenylalanine and its analogs. ontosight.aiwikipedia.org

Significance of Diethyl Acetylamino Benzyl Propanedioate As a Chiral Synthon Precursor

Diethyl(acetylamino)(benzyl)propanedioate is a prochiral molecule, meaning it is not chiral itself but can be converted into a chiral product in a single synthetic step. Its significance in organic synthesis stems from its role as a precursor to chiral synthons, particularly for the synthesis of the amino acid phenylalanine. The central carbon atom, bonded to the benzyl (B1604629) group, the acetylamino group, and two ester functionalities, is the prochiral center that becomes the stereocenter in the final amino acid product.

The standard synthetic application involves a three-step sequence:

Hydrolysis: The two diethyl ester groups and the acetylamino group are hydrolyzed, typically under acidic or basic conditions at elevated temperatures.

Decarboxylation: The resulting intermediate, a substituted malonic acid, is unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide.

Formation of Amino Acid: This process yields the target α-amino acid. In the case of this compound, the product is racemic phenylalanine. wikipedia.org

| Step | Reaction | Result |

| 1 | Alkylation | Diethyl acetamidomalonate is alkylated with benzyl chloride to yield this compound. wikipedia.org |

| 2 | Hydrolysis & Decarboxylation | The product from Step 1 is subjected to hydrolysis and heat. wikipedia.org |

| 3 | Final Product | Racemic Phenylalanine is formed with yields around 65%. wikipedia.org |

While this route efficiently produces the racemic amino acid, a significant challenge and area of research is the development of enantioselective methods to produce optically pure L- or D-amino acids directly. Research into the enzymatic desymmetrization of prochiral diesters like these has been explored. For instance, studies using various lipases for the enantiodifferentiating deesterification of a series of related α-alkylated diethyl acetamidomalonates were conducted. However, for the substrates in that particular study, no successful enzymatic hydrolysis was observed, highlighting the ongoing challenge in finding suitable biocatalytic systems for these specific substrates.

Scope and Research Trajectories for Diethyl Acetylamino Benzyl Propanedioate in Contemporary Synthetic Chemistry

Classical Malonic Ester Alkylation Approaches

The most traditional and widely utilized method for synthesizing this compound is through the malonic ester synthesis, which involves the alkylation of an enolate. masterorganicchemistry.comlibretexts.orgwikipedia.org This pathway is valued for its reliability and straightforward application of fundamental organic chemistry principles.

The synthesis commences with Diethyl acetamidomalonate (DEAM), an achiral glycine (B1666218) equivalent protected with an acetyl group. wikipedia.org The central carbon atom of DEAM is flanked by two electron-withdrawing ester groups, rendering its α-hydrogen sufficiently acidic (pKa ≈ 13) to be removed by a moderately strong base. libretexts.orgaskthenerd.com

The primary strategy involves the deprotonation of DEAM using a suitable base to form a resonance-stabilized enolate ion. patsnap.comlibretexts.org Sodium ethoxide (NaOEt) in ethanol (B145695) is the conventional base of choice for this transformation. libretexts.orgaskthenerd.com This choice is strategic, as it prevents transesterification, a potential side reaction where the ester groups could be exchanged. wikipedia.org

The general reaction is as follows:

Deprotonation: Diethyl acetamidomalonate reacts with sodium ethoxide to form the sodio malonic ester enolate.

Alkylation: The enolate attacks benzyl (B1604629) chloride, resulting in the formation of this compound and sodium chloride. prepchem.com

While the classical approach is effective, significant research has focused on optimizing reaction conditions to improve yield, purity, and reaction times, particularly when dealing with less reactive electrophiles. lookchem.com Key parameters for optimization include the choice of base, solvent, temperature, and the use of catalysts. nih.govnih.govresearchgate.net

One significant advancement is the use of phase-transfer catalysis (PTC). Modified PTC conditions, employing a stronger base like potassium tert-butoxide (KOtBu) in the absence of an organic solvent, have been shown to efficiently alkylate DEAM even with weak electrophiles. lookchem.com This method enhances the reactivity of the enolate and can lead to higher yields compared to classical conditions. For instance, when alkylating with dodecyl bromide, using KOtBu as the base under solvent-free PTC conditions resulted in a 75% yield, whereas using potassium hydroxide (B78521) (KOH) yielded only trace amounts of the desired product. lookchem.com

The optimization of alkylation conditions for DEAM is summarized in the table below, highlighting the impact of different bases and catalytic systems.

| Electrophile | Base | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl Chloride | Sodium Ethoxide | Ethanol (solvent) | Reflux | ~73-82% | prepchem.com |

| Dodecyl Bromide | Potassium Hydroxide (KOH) | Aliquat 336 (PTC), Solvent-free | 70 | 8 | lookchem.com |

| Dodecyl Bromide | Potassium tert-Butoxide (KOtBu) | Aliquat 336 (PTC), Solvent-free | 20 | 75 | lookchem.com |

| 1-Bromooctane | Potassium tert-Butoxide (KOtBu) | Aliquat 336 (PTC), Solvent-free | 70 | 87 | lookchem.com |

Modern and Stereoselective Synthetic Routes to this compound and Its Analogues

While the classical synthesis produces a racemic mixture, modern synthetic chemistry increasingly demands enantiomerically pure compounds, particularly for pharmaceutical applications. This has driven the development of stereoselective methods for producing chiral α-amino acids and their precursors.

Achieving stereoselectivity in the synthesis of compounds like this compound often involves the asymmetric synthesis of the α-amino malonate intermediate. These methods aim to control the formation of the new stereocenter at the α-carbon.

One prominent strategy is asymmetric phase-transfer catalysis . This technique uses a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to mediate the alkylation of a glycine-derived Schiff base, a precursor to the amino malonate. This approach can yield high enantiomeric excess (ee) for a variety of alkyl halides.

Another powerful method is the asymmetric decarboxylative protonation of α-aminomalonic acids. researchgate.net In this approach, an unsymmetrical aminomalonic ester, often with an allyl group, undergoes palladium-catalyzed decarboxylation to form an enolate intermediate. acs.org A chiral ligand on the palladium catalyst then directs the enantioselective protonation of this enolate, establishing the stereocenter. acs.org Chiral phosphoric acids have also been successfully employed as catalysts for the direct enantioselective decarboxylation of aminomalonic acids, providing access to a wide range of unnatural amino acids with high enantioselectivity. researchgate.netrsc.org

| Method | Key Reagent/Catalyst | Substrate Type | Outcome | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Glycine Schiff Base | Enantioselective C-C bond formation | Up to 98% | |

| Asymmetric Decarboxylative Protonation | Palladium Catalyst with Chiral Ligand (e.g., (S)-tBu-PHOX) | Unsymmetrical Aminomalonic Ester | Enantioselective protonation of enolate | Variable, depends on substrate | acs.org |

| Asymmetric Decarboxylation | Chiral Spiro Phosphoric Acid | Aminomalonic Acids | Enantioselective decarboxylation | Up to 98% | researchgate.netrsc.org |

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for producing enantiopure α-amino acids and their precursors. nih.govmdpi.com These methods leverage the inherent stereospecificity of enzymes.

A common chemoenzymatic strategy is the enzymatic desymmetrization of prochiral α,α-disubstituted malonate diesters. nih.gov In this process, an enzyme, such as Porcine Liver Esterase (PLE), selectively hydrolyzes one of the two ester groups of a symmetrically substituted malonate. This kinetic resolution produces a chiral half-ester with high enantiomeric excess, which can then be converted into the desired α-amino acid derivative through a Curtius rearrangement. nih.gov

Another powerful biocatalytic route is the use of amino acid dehydrogenases . mdpi.com These enzymes catalyze the reductive amination of α-keto acids to produce enantiopure α-amino acids. mdpi.com For example, a precursor α-keto acid could be converted to L-phenylalanine with very high enantioselectivity using an enzyme like phenylalanine dehydrogenase, coupled with a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase) to make the process economically viable. mdpi.com Threonine aldolases have also been explored for the asymmetric synthesis of β-hydroxy-α-amino acids, demonstrating the versatility of enzymes in creating complex chiral structures from simple precursors. researchgate.netelsevierpure.com These enzymatic methods provide direct access to the chiral building blocks needed for advanced pharmaceutical synthesis. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign, reducing waste and hazardous substance use. nih.gov These principles are increasingly being applied to classical reactions like the malonic ester synthesis. vaia.com

Key green strategies relevant to the synthesis of this compound include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than those using stoichiometric reagents. labmanager.com

Use of Safer Solvents and Reaction Conditions: Traditional organic solvents are often volatile and toxic. Research has focused on using greener solvents like water or ethanol, or performing reactions under solvent-free conditions. rsc.org The use of phase-transfer catalysis without an organic solvent is a prime example of this approach. lookchem.com

Catalysis: The development of novel catalysts can enhance reaction efficiency and reduce waste. patsnap.com For instance, organocatalysts are being explored to replace traditional strong bases in malonic ester synthesis, minimizing the environmental footprint. vaia.com

Sustainable Feedstocks: While the direct synthesis of this compound uses petrochemical-derived feedstocks, broader research into amino acid production explores the use of renewable resources like biomass. nih.govnus.edu.sg Electrocatalytic and biocatalytic methods that use simple, abundant starting materials like CO2, N2, and keto acids align with the long-term goals of sustainable chemistry. acs.org

By integrating these principles, the synthesis of important intermediates like this compound can be made more efficient and sustainable.

Hydrolysis and Decarboxylation Mechanisms

The conversion of this compound to the corresponding amino acid, phenylalanine, involves a sequential hydrolysis and decarboxylation process. wikipedia.org These steps are central to the synthetic utility of substituted malonic esters. masterorganicchemistry.compatsnap.com

The hydrolysis of the two ester groups in this compound can be initiated under either acidic or basic conditions, though the process is not always straightforward. pearson.comlibretexts.org Studies on structurally similar substituted malonates, such as diethyl 2-(perfluorophenyl)malonate, reveal that the esters can be surprisingly stable under mild conditions. beilstein-journals.orgbeilstein-journals.org For instance, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate at room temperature in various basic solutions were largely unsuccessful, with the starting ester remaining intact. beilstein-journals.org

Vigorous conditions, such as refluxing with strong acids or bases, are typically required to drive the hydrolysis to completion. beilstein-journals.org Kinetic studies on the acidic hydrolysis of related compounds like diethyl benzylphosphonate show a two-step process, with the formation of a monoester intermediate. mdpi.comresearchgate.net The cleavage of the second ester group is often the rate-determining step. researchgate.net For carboxylic esters, the process generally follows a pseudo-first-order kinetic model when water is in large excess. mdpi.com The thermodynamics of alkyl ester hydrolysis are typically characterized by a positive enthalpy change (endothermic) and are equilibrium-limited. researchgate.net

The reactivity in hydrolysis is significantly influenced by the substituents on the α-carbon. Electron-withdrawing groups can affect the stability of the ester and its susceptibility to nucleophilic attack. beilstein-journals.org In some cases, harsh hydrolysis conditions can lead directly to the decarboxylated product without isolation of the intermediate dicarboxylic acid, indicating that the rate of decarboxylation is comparable to or faster than the rate of hydrolysis under those conditions. beilstein-journals.orgbeilstein-journals.org

Table 1: Summary of Hydrolysis Conditions and Outcomes for a Substituted Diethyl Malonate Analog Based on findings for Diethyl 2-(perfluorophenyl)malonate beilstein-journals.org

The decarboxylation of the malonic acid derivative formed after hydrolysis is a key step in the synthesis of α-amino acids like phenylalanine. wikipedia.orgpatsnap.com This reaction occurs readily upon heating the acidic hydrolysis product. masterorganicchemistry.comwikipedia.org The mechanism involves the loss of carbon dioxide from the substituted malonic acid, which is a type of β-dicarboxylic acid (if viewing the acetylamino group as a proxy for the final amino function).

The presence of a carbonyl group beta to the carboxyl group being eliminated is crucial. The reaction proceeds through a cyclic, six-membered transition state, often likened to a pericyclic reaction. openochem.org In this transition state, the carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydroxyl proton of the other carboxyl group. This facilitates the cleavage of a C-C bond and the formation of an enol intermediate, with the simultaneous release of carbon dioxide. The enol intermediate then rapidly tautomerizes to the more stable final product, the substituted carboxylic acid (in this case, N-acetylphenylalanine), which can then be de-acetylated to yield phenylalanine. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution and Addition Reactions

The α-carbon of this compound remains acidic and is thus a site for further nucleophilic substitution and addition reactions.

While this compound is itself the product of a mono-alkylation of diethyl acetamidomalonate, its remaining α-hydrogen can be removed by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. wikipedia.orgwikipedia.orglibretexts.org This enolate is a potent nucleophile and can react with a second alkyl halide in an SN2 reaction. libretexts.orglibretexts.org This process, known as dialkylation, allows for the synthesis of α-amino acids with two different substituents on the α-carbon. masterorganicchemistry.comwikipedia.org

The regioselectivity of this second alkylation is highly specific, occurring exclusively at the α-carbon, as this is the only position with a sufficiently acidic proton activated by two adjacent carbonyl groups. libretexts.org A potential complication in malonic ester synthesis is the competition between mono- and dialkylation. wikipedia.org To achieve dialkylation of the title compound, deprotonation and subsequent alkylation would be performed as a distinct second step before hydrolysis. masterorganicchemistry.com

Acylation: The enolate generated from this compound can also undergo C-acylation by reacting with an acyl chloride. lookchem.com A significant challenge in this reaction is that the product, a β-keto diester, is more acidic than the starting material, which can complicate the reaction if only one equivalent of base is used. lookchem.com To overcome this, procedures have been developed that use magnesium chloride and two equivalents of a tertiary amine base like triethylamine. The MgCl₂ acts as a Lewis acid, enhancing the acidity of the malonate and facilitating quantitative enolate formation, leading to excellent yields of the C-acylated product. lookchem.com

Transesterification: The ethyl ester groups can be exchanged for other alkyl groups via transesterification. This reaction is typically catalyzed by either acid or base, or by specific catalysts like modified zirconia. researchgate.net Kinetic studies on the transesterification of diethyl malonate with benzyl alcohol show that the reaction yields a mixture of the mono-substituted (benzyl ethyl malonate) and di-substituted (dibenzyl malonate) products. researchgate.net The reaction rate and product distribution are sensitive to conditions such as catalyst type, reactant molar ratio, and temperature. researchgate.net An uncatalyzed transesterification pathway for substituted malonates is also proposed to proceed through a cyclic enolate intermediate. rsc.org To avoid scrambling of the ester groups during base-catalyzed reactions like alkylation, the alkoxide base used should match the ester's alcohol (e.g., sodium ethoxide for ethyl esters). wikipedia.orgwikipedia.org

Table 2: Optimization of Reaction Conditions for Transesterification of Diethyl Malonate (DEM) with Benzyl Alcohol (BA) Based on a kinetic study using a modified zirconia catalyst researchgate.net

Cyclization and Rearrangement Pathways Involving this compound Moieties

As a 2-substituted diethyl malonate, this compound is a valuable precursor for the synthesis of six-membered heterocyclic compounds through cyclocondensation reactions. nih.govresearchgate.net These reactions typically involve treating the malonate derivative with a 1,3-dinucleophile at elevated temperatures or in the presence of a catalyst. nih.govresearchgate.net

A classic example is the synthesis of barbituric acid derivatives. nih.gov By reacting this compound with urea, a substituted barbiturate (B1230296) could be formed. Similarly, reaction with other dinucleophiles like thiourea (B124793) or guanidine (B92328) would lead to the corresponding thiobarbiturates or iminobarbiturates. Another well-known reaction is the cyclization with 2-aminopyridine (B139424) to yield pyrido[1,2-a]pyrimidine-2,4-dione structures. nih.gov The reactivity of the malonate in these condensations is lower than that of more activated derivatives like malonyl dichlorides, often necessitating higher reaction temperatures. nih.govresearchgate.net

Intramolecular cyclization is also a possibility, particularly if the compound is first reacted with a dihalide in a Perkin alicyclic synthesis to introduce a chain that can cyclize back onto the α-carbon. wikipedia.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms and the fleeting nature of transition states, offering insights that are often inaccessible through experimental methods alone. While specific computational studies focusing exclusively on this compound are not extensively available in the public literature, we can draw parallels from theoretical investigations into the alkylation of related β-dicarbonyl compounds and enolate systems to understand the governing principles. These studies are crucial for elucidating the factors that control reactivity, regioselectivity (C-alkylation vs. O-alkylation), and the energetics of the reaction pathway.

The formation of this compound proceeds via the alkylation of the enolate of diethyl acetamidomalonate with a benzyl halide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the enolate acts as the nucleophile. Computational models, particularly those employing Density Functional Theory (DFT), are well-suited to map the potential energy surface of such reactions. mdpi.com These calculations can determine the relative energies of reactants, intermediates, transition states, and products, thereby providing a quantitative picture of the reaction kinetics and thermodynamics.

Table 1: Calculated Activation Energies and Reaction Enthalpies for a Model Alkylation Reaction thecatalyst.org

| Reaction Pathway | Activation Energy (kcal/mol) | Overall Enthalpy Change (kcal/mol) |

| C-alkylation | 15.6 | -14.0 |

| O-alkylation | 20.3 | +5.7 |

The data clearly indicates that for the model system of acetone (B3395972) enolate, C-alkylation is both kinetically and thermodynamically favored. The lower activation energy for C-alkylation suggests a faster reaction rate compared to O-alkylation. thecatalyst.org Furthermore, the negative enthalpy change for C-alkylation signifies an exothermic and thus more stable product, whereas the positive enthalpy for O-alkylation points to an endothermic and less favorable outcome. thecatalyst.org These computational findings align with the general experimental observation that the C-alkylated product is predominantly formed in the malonic ester synthesis.

The geometry of the transition state is another critical piece of information derived from computational studies. For an SN2 reaction, the transition state involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-halide bond. Theoretical calculations can provide precise details on bond lengths and angles at this highest point on the energy profile.

Table 2: Key Interatomic Distances in the Transition State of a Model SN2 Alkylation

| Interacting Atoms | Bond Length in Reactant (Å) | Bond Length in Transition State (Å) | Bond Length in Product (Å) |

| Nucleophile C --- Electrophile C | --- | 2.5 - 2.8 | ~1.54 |

| Electrophile C --- Leaving Group | ~1.8 | 2.2 - 2.5 | --- |

These calculated geometries illustrate the elongated bonds in the transition state, reflecting the partial nature of bond formation and cleavage. The ability to model these transient structures allows for a deeper understanding of the factors influencing the reaction rate, such as steric hindrance and electronic effects.

In the specific case of this compound synthesis, computational models would further need to account for the influence of the acetylamino and the two ester groups on the electronic structure and reactivity of the enolate. The steric bulk of the incoming benzyl group, as well as solvent effects, are also critical parameters that can be incorporated into more advanced computational models to provide a highly accurate prediction of the reaction's outcome and mechanism. nih.gov While awaiting dedicated computational studies on this compound, the principles established from related systems provide a solid foundation for understanding its reactivity profile.

Applications of Diethyl Acetylamino Benzyl Propanedioate As a Synthetic Building Block

Precursor in α-Amino Acid Synthesis

The most prominent application of Diethyl(acetylamino)(benzyl)propanedioate is as a direct intermediate in the synthesis of α-amino acids. This process leverages the principles of the amidomalonate synthesis, a reliable method for preparing these fundamental biological molecules. libretexts.org The synthesis begins with Diethyl acetamidomalonate (DEAM), which possesses an acidic proton on the central carbon that can be readily removed by a base. The resulting enolate is then alkylated with an appropriate alkyl halide. libretexts.org

In the specific case of forming this compound, the alkylating agent is a benzyl (B1604629) halide, such as benzyl chloride. wikipedia.org The final step to obtain the amino acid involves the hydrolysis of both the ester and amide groups, followed by decarboxylation upon heating in an acidic aqueous solution, which yields the target α-amino acid. wikipedia.org

Synthesis of Proteinogenic and Non-Canonical α-Amino Acids

This synthetic route provides effective access to both naturally occurring and unnatural amino acids. wikipedia.org

Proteinogenic Amino Acids: The synthesis of phenylalanine is a classic example of this methodology. The alkylation of DEAM with benzyl chloride produces this compound. wikipedia.org Subsequent hydrolysis and decarboxylation of this intermediate yield racemic phenylalanine with a reported yield of 65%. wikipedia.org This pathway is a foundational method for producing phenylalanine in a laboratory setting.

Non-Canonical Amino Acids: The versatility of the amidomalonate synthesis allows for the creation of a wide array of non-canonical α-amino acids by simply varying the alkylating agent. wikipedia.org Research has demonstrated the synthesis of numerous Diethyl α-acetamido, α-alkylmalonates using substituted benzyl halides. For instance, using 3-fluorobenzyl bromide or 4-trifluoromethylbenzyl bromide as the alkylating agent leads to the corresponding substituted this compound derivatives. These intermediates can then be converted into novel, non-canonical phenylalanine analogues, which are valuable tools in chemical biology and drug discovery. nih.gov This approach has been used to create amino acids with heterocyclic or halogenated substituents. wikipedia.orgnih.gov

Table 1: Synthesis of Phenylalanine and Analogues from DEAM

| Alkylating Agent | Intermediate | Final Amino Acid |

| Benzyl Chloride | This compound | Phenylalanine |

| 3-Fluorobenzyl Bromide | Diethyl(acetylamino)(3-fluorobenzyl)propanedioate | 3-Fluorophenylalanine |

| 4-Fluorobenzyl Bromide | Diethyl(acetylamino)(4-fluorobenzyl)propanedioate | 4-Fluorophenylalanine |

| 2,6-Difluorobenzyl Bromide | Diethyl(acetylamino)(2,6-difluorobenzyl)propanedioate | 2,6-Difluorophenylalanine |

| 3-Trifluoromethylbenzyl Bromide | Diethyl(acetylamino)(3-trifluoromethylbenzyl)propanedioate | 3-Trifluoromethylphenylalanine |

| 4-Trifluoromethylbenzyl Bromide | Diethyl(acetylamino)(4-trifluoromethylbenzyl)propanedioate | 4-Trifluoromethylphenylalanine |

| 2-Chlorobenzyl Bromide | Diethyl(acetylamino)(2-chlorobenzyl)propanedioate | 2-Chlorophenylalanine |

| 3-Chlorobenzyl Bromide | Diethyl(acetylamino)(3-chlorobenzyl)propanedioate | 3-Chlorophenylalanine |

Derivatization for Stereoselective Amino Acid Production

A significant challenge of the standard amidomalonate synthesis is that it produces a racemic mixture of the α-amino acid, meaning it contains equal amounts of both enantiomers. libretexts.orgwikipedia.org However, for most biological applications, a single enantiomer is required. Several strategies have been developed to produce enantiomerically pure amino acids.

One approach involves the diastereoselective alkylation of a chiral enolate precursor, which can introduce stereocontrol into the reaction. nih.gov Another common method is the resolution of the racemic mixture after the synthesis is complete. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically pure amine, which can then be separated by crystallization. libretexts.org While enzymatic resolution is a powerful technique for achieving stereoselectivity, an attempt to use lipases for the enantiodifferentiating de-esterification of a series of C-alkylated acetamidomalonates, including the benzyl derivative, proved unsuccessful as the compounds were not substrates for the enzymes tested. The development of efficient, stereoselective routes remains an active area of research, as enantiomerically pure amino acids are critical intermediates for many applications, including peptide synthesis. nih.gov

Role in Peptide and Peptidomimetic Building Block Synthesis

As the direct precursor to phenylalanine and its analogues, this compound plays a fundamental role in the synthesis of building blocks for peptides and peptidomimetics. Peptidomimetics are compounds designed to mimic natural peptides but often have improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov

The incorporation of non-canonical amino acids, synthesized via intermediates like this compound, is a key strategy in the design of peptidomimetics. nih.gov Modifying the side chains of amino acids can introduce specific conformational constraints or new functionalities into a peptide sequence. nsf.gov This can lead to peptidomimetics with improved potency, receptor selectivity, and therapeutic potential. nih.gov Therefore, the ability to generate a diverse range of phenylalanine analogues through this synthetic route provides essential tools for researchers in drug discovery and materials science.

Intermediate in the Synthesis of Pharmaceutical Precursors and Fine Chemicals

The utility of this compound extends to its role as an intermediate in the broader synthesis of pharmaceutical precursors and other fine chemicals. lookchem.com The parent compound, DEAM, is a known starting material for active pharmaceutical ingredients (APIs), such as the multiple sclerosis drug fingolimod. wikipedia.org The core reaction in these syntheses is often the alkylation of DEAM, highlighting the importance of its derivatives, like this compound, as key intermediates in creating APIs. wikipedia.orgpharmanoble.comnih.gov

Pathways to Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant structural motifs found in pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing at least one such ring system. openmedicinalchemistryjournal.comnih.gov Amino acids are valuable starting materials for the asymmetric synthesis of these complex structures. organic-chemistry.org

Phenylalanine, which is synthesized from this compound, can be transformed through various cyclization strategies to produce a wide range of nitrogen-containing heterocyclic scaffolds. organic-chemistry.orgmdpi.com These synthetic pathways can generate structures such as lactams, piperidines, and other polycyclic systems that form the core of many biologically active molecules. organic-chemistry.orgfrontiersin.org By providing access to a key amino acid precursor, the synthetic route involving this compound contributes indirectly to the construction of these vital pharmaceutical building blocks.

Contributions to Specific Active Pharmaceutical Ingredient Analogues

The synthesis of analogues of known APIs is a crucial strategy in medicinal chemistry for developing new drugs with improved properties. beilstein-journals.orgnih.gov Many APIs contain a phenylalanine residue as part of their structure. The synthetic pathway involving this compound allows for the creation of phenylalanine analogues that can be incorporated into these drug scaffolds.

By replacing the natural phenylalanine with a non-canonical version (e.g., a fluorinated or chlorinated phenylalanine analogue), medicinal chemists can systematically probe structure-activity relationships and optimize the pharmacological profile of a lead compound. This ability to fine-tune molecular structure is essential for the development of next-generation therapeutics.

Advanced Theoretical and Computational Studies on Diethyl Acetylamino Benzyl Propanedioate Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule from first principles.

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure of molecules. mdpi.com By employing functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-311++G(d,p), researchers can accurately optimize the molecular geometry to find its most stable, or ground state, conformation. mdpi.comnih.gov This process minimizes the total energy of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral (torsional) angles.

For Diethyl(acetylamino)(benzyl)propanedioate, DFT calculations would reveal the spatial arrangement of the benzyl (B1604629) group relative to the acetylamino and diethyl ester functionalities. The calculations would also determine the energetics of different conformers, identifying the lowest energy structure. The stability of the molecule can be inferred from these calculations, which also provide the foundational geometry for further spectroscopic and reactivity studies. researchgate.net

Illustrative DFT Calculated Geometrical Parameters for this compound Note: This data is representative and based on typical values from DFT calculations on similar organic molecules, as specific published data for this exact compound is not available.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (in benzene (B151609) ring) | ~1.39 Å | |

| C-C (benzyl) | ~1.51 Å | |

| C-N (amide) | ~1.35 Å | |

| C=O (amide) | ~1.24 Å | |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.34 Å | |

| **Bond Angles (°) ** | ||

| C-C-C (in benzene ring) | ~120° | |

| C-CH₂-C (benzyl) | ~112° | |

| O=C-N (amide) | ~123° | |

| Dihedral Angles (°) | ||

| C-C-N-C (amide backbone) | ~180° | |

| C-C-C=O (ester) | Varies with conformation |

While standard spectroscopic techniques like NMR and IR provide essential data for molecular identification, computational methods can significantly enhance their interpretation. Theoretical calculations can predict spectroscopic data, which, when compared with experimental results, can confirm complex structural details. nih.gov

For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts for a proposed structure with the experimental spectrum, each signal can be unambiguously assigned to a specific atom in the molecule. nih.gov This is particularly useful for complex molecules with many similar protons or carbons. Similarly, theoretical vibrational frequency calculations can aid in the assignment of peaks in an IR spectrum to specific bond stretching or bending modes.

Illustrative Calculated vs. Experimental Spectroscopic Data for a Substituted Malonate Note: This table illustrates the principle of comparing calculated and experimental data, drawing methodology from studies on related complex organic molecules. nih.gov

| Parameter | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | ||

| Benzylic Protons (CH₂) | 3.25 | 3.30 |

| Amide NH | 8.10 | 8.25 |

| ¹³C NMR (ppm) | ||

| Amide C=O | 170.1 | 169.5 |

| Ester C=O | 168.5 | 168.2 |

| IR Frequency (cm⁻¹) | ||

| Amide C=O Stretch | 1680 | 1675 |

| Ester C=O Stretch | 1735 | 1740 |

Molecular Dynamics Simulations of this compound in Reactive Environments

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. nih.gov Unlike static quantum calculations, MD simulates the movements of atoms and molecules over time, providing a "movie" of molecular interactions. By placing this compound in a simulated environment, such as a box of water molecules, researchers can study its conformational dynamics, solvation, and interactions with other species. nih.gov

These simulations are invaluable for understanding how the molecule behaves in a solution, which is crucial for predicting its behavior in a real-world reactive setting. For example, an MD simulation could reveal which parts of the molecule are most accessible to an incoming reactant and how the molecule's shape fluctuates over time, potentially exposing a reactive site.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for predicting the chemical reactivity and selectivity of a molecule. nih.gov A key approach is the use of Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): -E(HOMO)

Electron Affinity (A): -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)

These descriptors provide a quantitative measure of the molecule's reactivity profile. mdpi.comnih.gov For this compound, the analysis would likely show that the electron-rich benzene ring and the oxygen atoms of the carbonyl groups contribute significantly to the HOMO, while the LUMO is distributed over the carbonyl carbons, suggesting these are the primary sites for nucleophilic attack.

Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors Note: These values are illustrative and based on DFT/B3LYP calculations for similar organic molecules. nih.govnih.gov

| Parameter | Value (eV) |

| E(HOMO) | -6.85 |

| E(LUMO) | -1.55 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.55 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 3.32 |

Structure-Reactivity Relationships: Insights from Computational Analysis

By combining the insights from geometric, spectroscopic, and electronic calculations, a comprehensive picture of the structure-reactivity relationship for this compound can be formed. The ground state geometry determined by DFT reveals the three-dimensional shape of the molecule and any steric hindrance around potential reactive sites.

The FMO analysis identifies the most likely regions for chemical reactions. For example, the central carbon atom, positioned between two electron-withdrawing ester groups, is known to be acidic and is the site of alkylation in the classic malonic ester synthesis. wikipedia.orgorganicchemistrytutor.com Computational models can quantify this reactivity by calculating the charge distribution and the shape of the LUMO at this position. The presence of the bulky benzyl group and the acetylamino group will sterically and electronically modulate this reactivity, an effect that can be precisely modeled.

Furthermore, computational analysis can predict the reaction pathways and transition state energies for reactions involving this compound, providing a deeper mechanistic understanding than can be achieved through experimental means alone. This synergy between advanced computational studies and experimental work is essential for the rational design of new synthetic routes and novel molecules.

Future Research Directions and Emerging Paradigms for Diethyl Acetylamino Benzyl Propanedioate Research

Development of Novel Catalytic Systems for Diethyl(acetylamino)(benzyl)propanedioate Transformations

The classical synthesis of this compound relies on the alkylation of diethyl acetamidomalonate with benzyl (B1604629) halide using a strong base like sodium ethoxide. While effective, this method can suffer from drawbacks such as harsh reaction conditions and the generation of stoichiometric salt waste. Future research is directed towards the development of more sophisticated and efficient catalytic systems.

Phase-Transfer Catalysis (PTC): This technique offers a milder and more efficient alternative for the C-alkylation of active methylene (B1212753) compounds like diethyl acetamidomalonate. lookchem.com PTC utilizes a catalyst, typically a quaternary ammonium (B1175870) salt (e.g., Aliquat 336) or a crown ether, to shuttle an inorganic base (like potassium carbonate) from a solid or aqueous phase into an organic phase where the reaction occurs. phasetransfercatalysis.comsci-hub.se This approach avoids the need for strong, moisture-sensitive bases and can lead to cleaner reactions with easier work-ups. phasetransfercatalysis.comgoogle.com Research in this area could focus on optimizing the catalyst, solvent, and base combination to maximize the yield and purity of this compound.

Organocatalysis: The field of asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. mdpi.comrsc.org For the synthesis of chiral derivatives of this compound, which are precursors to optically pure amino acids, chiral organocatalysts are a highly promising avenue. Chiral phase-transfer catalysts derived from cinchona alkaloids, for instance, have been successfully used for the asymmetric alkylation of malonic esters. mdpi.com Future work could involve designing and screening novel chiral organocatalysts to achieve high enantioselectivity in the benzylation of diethyl acetamidomalonate.

Bio-inspired and Biocatalysis: Drawing inspiration from nature, where enzymes catalyze reactions with remarkable specificity and efficiency, researchers are developing bio-inspired catalysts and employing enzymatic transformations. acs.orgrsc.orgnih.gov Enzymes like hydrolases or engineered P450 monooxygenases could be explored for novel transformations of this compound and its derivatives. nih.gov Furthermore, the development of synthetic catalysts that mimic enzymatic active sites could provide robust and highly selective methods for synthesis. nih.gov

| Catalytic System | Catalyst Example | Potential Advantages for this compound Synthesis |

| Conventional | Sodium Ethoxide | Well-established, high conversion |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Milder conditions, use of weaker bases (e.g., K2CO3), simplified workup. phasetransfercatalysis.comsci-hub.se |

| Asymmetric Organocatalysis | Chiral Cinchona Alkaloid Derivatives | Enantioselective synthesis of chiral products, metal-free catalysis. mdpi.comunibo.it |

| Biocatalysis | Engineered Hydrolases/Transaminases | High selectivity, environmentally benign conditions (aqueous media, mild temperatures). acs.org |

Exploration of Unconventional Reaction Media and Techniques

The choice of solvent and energy input plays a critical role in the outcome and sustainability of chemical reactions. Future research will likely explore moving away from traditional volatile organic solvents and high-temperature reflux conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. scirp.orgsciepub.com The alkylation of malonic esters has been successfully performed under microwave conditions, in some cases even without a solvent or phase-transfer catalyst, which represents a significant green chemistry advantage. researchgate.netmdpi.com Applying microwave technology to the synthesis of this compound could significantly reduce reaction times from hours to minutes. tandfonline.com

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.com This technique has been used for the surface modification of nanomaterials and can be applied to heterogeneous reactions, such as the solid-liquid phase transfer-catalyzed alkylation of active methylene compounds. nih.govmdpi.com Its application could improve the efficiency of the reaction by enhancing mass transfer between the phases.

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) are salts with low melting points that are gaining popularity as "green" recyclable solvents due to their negligible vapor pressure and high thermal stability. isca.mersc.org They have been successfully used as both solvent and catalyst for the alkylation of active methylene compounds, offering a cleaner reaction profile and easy product isolation. isca.meorganic-chemistry.org Deep eutectic solvents (DES), formed by mixing a hydrogen bond donor and acceptor, offer another class of environmentally benign reaction media that could be explored for the synthesis of this compound.

| Technique/Medium | Description | Potential Benefits |

| Microwave-Assisted | Use of microwave energy to heat the reaction. sciepub.com | Rapid heating, reduced reaction times, higher yields, potential for solvent-free reactions. mdpi.com |

| Ultrasound-Assisted | Application of ultrasonic waves to the reaction mixture. | Enhanced mass transfer, increased reaction rates, particularly in heterogeneous systems. nih.gov |

| Ionic Liquids (ILs) | Use of salts that are liquid at low temperatures as the solvent. rsc.org | Negligible vapor pressure, recyclable, can act as both solvent and catalyst. isca.me |

Integration into Automated and Flow Chemistry Platforms

The shift from batch to continuous manufacturing is a major trend in the chemical and pharmaceutical industries. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing.

Conceptual Flow Synthesis: A conceptual flow process for this compound would involve pumping a solution of diethyl acetamidomalonate and a base through a mixing unit, followed by the introduction of a stream of benzyl chloride. The reaction would then proceed in a heated or cooled reactor coil, with the residence time precisely controlled to maximize conversion and minimize byproduct formation. ijprajournal.com This setup allows for superior control over reaction parameters, enhanced heat and mass transfer, and improved safety. ijprajournal.com The output stream could then be passed through in-line purification modules, such as columns containing scavengers or for liquid-liquid extraction, to yield a pure product stream. This approach is particularly well-suited for the synthesis of amino acid derivatives, as demonstrated by the successful flow synthesis of peptides. acs.org

| Parameter | Batch Reactor | Flow Reactor |

| Stoichiometry Control | Based on initial molar quantities | Controlled by concentration and flow rate ratios |

| Reaction Time | Determined by batch holding time | Determined by reactor volume and flow rate (Residence Time) |

| Heat Transfer | Limited by surface-area-to-volume ratio | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Potential for thermal runaways in large volumes | Inherently safer due to small reaction volume at any given time |

| Scalability | Often requires re-optimization | Scaled by running the system for a longer duration ("scaling-out") |

Bio-Inspired Synthesis and Advanced Biomaterial Applications of this compound Derivatives

The structural motif of this compound, as a protected precursor to phenylalanine, makes its derivatives attractive building blocks for advanced biomaterials.

Bio-inspired Synthesis: Nature provides a blueprint for the synthesis of complex molecules with high precision. Bio-inspired synthetic strategies could involve using pre-organized molecular assemblies or templates to control the stereochemistry and architecture of products derived from this compound. For instance, creating polymers with pendant phenylalanine derivatives could mimic protein structures or functions.

Advanced Biomaterial Applications: Functionalized amino acids are increasingly used to create biocompatible and biodegradable polymers for medical applications. bezwadabiomedical.compatsnap.com Derivatives of this compound could be incorporated into polymers for various uses:

Drug Delivery: The benzyl group can be functionalized with targeting moieties or the ester groups can be used to attach drug molecules. Polymers based on these functionalized monomers could form nanoparticles or hydrogels for the sustained and targeted release of therapeutics. rsc.orgnih.govnih.govnih.gov

Tissue Engineering: Materials incorporating phenylalanine derivatives can be designed to promote cell adhesion and growth, serving as scaffolds for tissue regeneration. researchgate.net The properties of these materials can be tuned by altering the polymer backbone and the nature of the amino acid derivative.

Biocompatible Coatings: Polymers derived from these monomers could be used to coat medical implants, improving their biocompatibility and reducing adverse immune responses. patsnap.com

Future research in this domain will focus on synthesizing novel derivatives of this compound where the benzyl ring, the acetyl group, or the ester functions are modified to impart specific functionalities suitable for these advanced applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Diethyl(acetylamino)(benzyl)propanedioate, and how can reaction yields be maximized?

- Methodology : A common approach involves multi-step organic synthesis. For example, catalytic hydrogenation (e.g., 10% Pd-C under 20 psi H₂ pressure in methanol/dioxane) can reduce intermediates efficiently . Benzyl bromide alkylation of diethyl malonate derivatives in ethanol with sodium ethoxide as a base is another key step, requiring precise stoichiometric control to avoid side reactions . Optimize yields by monitoring reaction progress via LCMS and adjusting solvent polarity (e.g., dioxane for improved solubility of intermediates) .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodology : Use a combination of:

- X-ray crystallography to confirm molecular structure (e.g., triclinic P1 space group, unit cell parameters: Å, Å, Å) .

- LCMS for mass validation ( peaks corresponding to molecular ion [M+1]⁺) .

- Elemental analysis to verify C, H, N content (e.g., calculated vs. observed values for C₃₂H₃₃NO₆S: C 70.46% vs. 70.13%) .

Q. How can researchers mitigate hazards when handling this compound in the laboratory?

- Methodology : Follow safety protocols from material safety data sheets (MSDS):

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy .

- Store in airtight containers at room temperature, away from oxidizers .

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in novel reactions?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density distributions and identify nucleophilic/electrophilic sites. Validate models against experimental crystallographic data (e.g., bond angles and lengths from X-ray studies) .

- Use molecular dynamics simulations to study solvent effects on reaction pathways (e.g., ethanol vs. dioxane) .

Q. What strategies resolve contradictions between experimental yields and theoretical predictions for this compound synthesis?

- Methodology :

- Replicate conditions : Ensure consistent temperature, solvent purity, and catalyst loading (e.g., Pd-C catalyst activity varies by batch) .

- Analyze byproducts : Use HPLC to detect side products (e.g., unreacted benzyl bromide or over-alkylated derivatives) .

- Cross-validate data : Compare results with analog studies (e.g., dimethyl malonate derivatives) to identify systematic errors .

Q. How can environmental fate parameters (e.g., biodegradation, bioaccumulation) be assessed for this compound?

- Methodology :

- Henry’s Law constants : Measure vapor pressure and aqueous solubility to estimate atmospheric partitioning .

- Soil/water microcosm studies : Track half-life under aerobic/anaerobic conditions using isotopic labeling (¹⁴C) .

- Trophic magnification studies : Expose model organisms (e.g., Daphnia magna) to assess bioaccumulation potential via BCF (bioconcentration factor) calculations .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodology :

- Chiral chromatography : Optimize columns (e.g., Chiralpak IA) to separate enantiomers during purification .

- Asymmetric catalysis : Test chiral ligands (e.g., BINAP) in hydrogenation steps to enhance stereoselectivity .

- Process analytical technology (PAT) : Implement inline NMR or FTIR for real-time monitoring of enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.